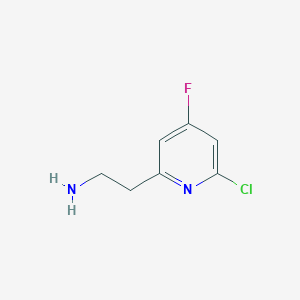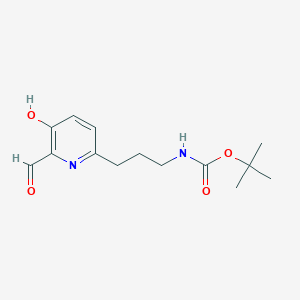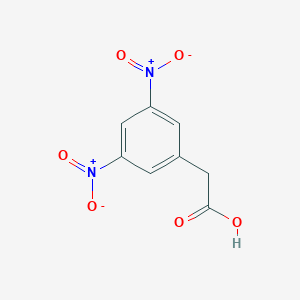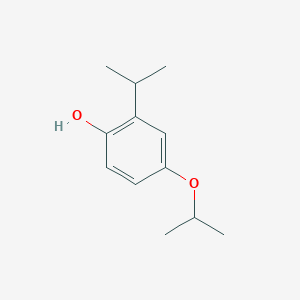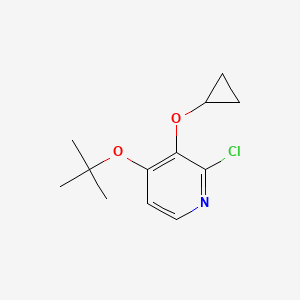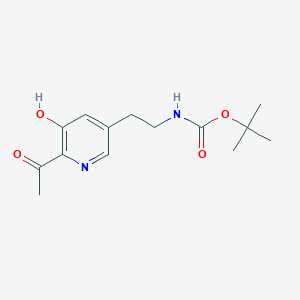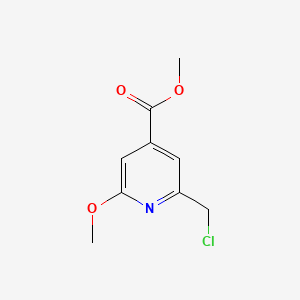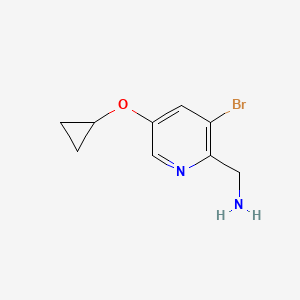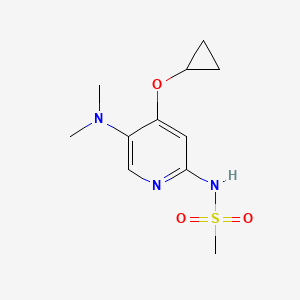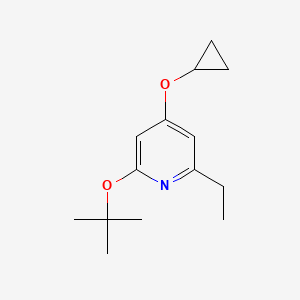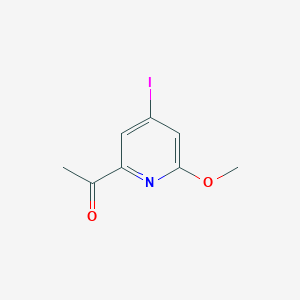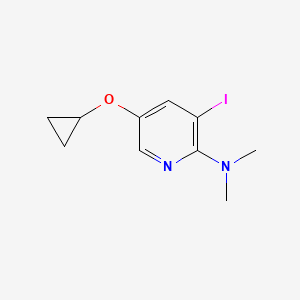
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide (DMF) to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This one-pot procedure provides high yields of the target product and can be accelerated under microwave irradiation.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating the formation of various organic compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. The cyclopropoxy and iodine groups contribute to the compound’s overall stability and reactivity in various chemical environments .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: This compound shares the dimethylamino group but lacks the cyclopropoxy and iodine substituents, making it less reactive in certain chemical reactions.
3-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-4-amine: This compound has a similar structure but differs in the position of the substituents on the pyridine ring, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13IN2O |
|---|---|
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-9(11)5-8(6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
PIIXUIIPFFUXAC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


